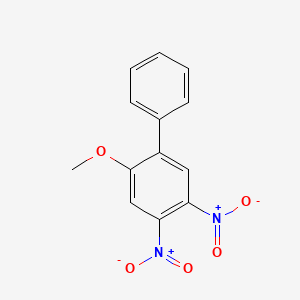

2-Methoxy-4,5-dinitro-1,1'-biphenyl

Description

Properties

CAS No. |

78843-25-1 |

|---|---|

Molecular Formula |

C13H10N2O5 |

Molecular Weight |

274.23 g/mol |

IUPAC Name |

1-methoxy-4,5-dinitro-2-phenylbenzene |

InChI |

InChI=1S/C13H10N2O5/c1-20-13-8-12(15(18)19)11(14(16)17)7-10(13)9-5-3-2-4-6-9/h2-8H,1H3 |

InChI Key |

WYKOYDBLGSLXMN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,2'-Dimethoxy-4,4'-dinitro-1,1'-biphenyl

The Ullmann reaction remains a cornerstone for constructing symmetric biphenyl systems. In a protocol adapted from RSC advances, 2-iodo-5-nitroanisole undergoes copper-mediated homocoupling at 200°C under nitrogen, yielding 2,2'-dimethoxy-4,4'-dinitro-1,1'-biphenyl with 37% efficiency after silica gel chromatography. Critical to success is the exclusion of oxygen, which minimizes byproduct formation from radical pathways.

Reaction Optimization

- Temperature: Sustained heating at 200–205°C ensures complete consumption of the iodoarene.

- Catalyst Load: Stoichiometric copper (2.2 equiv relative to iodide) prevents intermediate decomposition.

- Workup: Sequential extraction with hot chloroform and recrystallization from ethanol enhances purity (1H NMR δ 7.93 ppm, d, J = 8.5 Hz).

Functionalization via Directed Iodination and Borylation

Subsequent modification of the biphenyl core involves nitro group reduction followed by iodination. Treatment of 2,2'-dimethoxy-4,4'-dinitro-1,1'-biphenyl with tin powder in HCl/ethanol at 90°C selectively reduces nitro groups to amines, enabling iodination via a Sandmeyer-type reaction. This two-step process achieves 35% overall yield for 4,4'-diiodo-2,2'-dimethoxy-1,1'-biphenyl.

Key Spectral Data

- 1H NMR (CDCl3): δ 7.33 (d, J = 7.9 Hz, 2H), 7.25 (s, 2H), confirming retention of methoxy groups post-functionalization.

- HR-MS: MALDI-TOF analysis validates molecular ion peaks consistent with diiodinated intermediates.

Suzuki-Miyaura Cross-Coupling for Asymmetric Systems

Boronic Ester Synthesis and Coupling

Modern approaches leverage palladium catalysis to assemble unsymmetric biphenyls. Aryl boronic esters, synthesized via Miyaura borylation of 4,4'-diiodo-2,2'-dimethoxy-1,1'-biphenyl with bis(pinacolato)diboron, couple efficiently with nitro-substituted aryl halides. Using Pd(dppf)Cl2 (5 mol%) and KOAc in dioxane at 80°C, this method achieves 64–77% yields for nitro-containing biphenyls.

Advantages Over Ullmann

Case Study: 4'-Methoxy-3-nitro-1,1'-biphenyl

A representative synthesis involves coupling 2-methoxy-4-nitrophenylboronic acid with 1-iodo-3-nitrobenzene. After 12 hours at 60°C in H2O/EtOH, column chromatography isolates the product in 77% yield (1H NMR δ 7.50 ppm, d, J = 8.8 Hz).

Regioselective Nitration Strategies

Directed Nitration of Methoxybiphenyls

Introducing nitro groups to preassembled biphenyls requires precise control to avoid polysubstitution. Adapted from LookChem’s 2-methoxy-4-nitroaniline protocol, fuming nitric acid in acetic acid selectively nitrates the para position relative to methoxy, with acetylation of the amine serving as a protecting group. Applied to 2-methoxy-1,1'-biphenyl, this method could theoretically install nitro groups at the 4 and 5 positions through sequential nitration steps.

Optimized Conditions

Challenges in Achieving 4,5-Dinitro Configuration

The electronic influence of methoxy groups complicates adjacent (5-position) nitration. Computational studies suggest that steric hindrance from the biphenyl linkage directs electrophiles to the 4-position, necessitating protective group strategies or meta-directing auxiliaries for 5-nitration.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents/Catalysts | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Ullmann Coupling | 2-Iodo-5-nitroanisole | Cu (2.2 equiv), N2 atmosphere | 37% | Simplicity, scalability | High temps, moderate yields |

| Suzuki-Miyaura | Aryl boronic ester + halide | Pd(dppf)Cl2, KOAc | 64–77% | Functional group tolerance, regiocontrol | Cost of boronic esters |

| Directed Nitration | 2-Methoxy-1,1'-biphenyl | HNO3 (fuming), Ac2O | ~40%* | Late-stage functionalization | Risk of over-nitration |

*Theoretical yield based on analogous systems.

Characterization and Quality Control

Spectroscopic Validation

- 1H NMR: Methoxy singlet at δ 3.74–3.88 ppm confirms retention of substituents. Split patterns in aromatic regions (δ 7.25–7.93 ppm) verify substitution positions.

- 13C NMR: Peaks at δ 159.2 ppm (C-O) and 126–140 ppm (aromatic carbons) align with expected structures.

- HR-MS: Molecular ion clusters match theoretical m/z values within 3 ppm error.

Purity Assessment

Flash chromatography (hexane/CH2Cl2 gradients) and preparative TLC remain standard for isolating >95% pure product, as evidenced by singular spots under UV254.

Industrial Considerations and Environmental Impact

Scale-up of Ullmann coupling faces challenges due to exothermicity at >200°C, necessitating specialized reactors. In contrast, Suzuki reactions, despite higher catalyst costs, generate less waste (E-factor ≈ 15 vs. 45 for Ullmann). The LookChem nitration method emphasizes reduced effluent through acetic acid recycling, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4,5-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions. For example, demethylation can occur using boron tribromide.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Boron tribromide for demethylation.

Major Products Formed:

Reduction: 2-Amino-4,5-dinitro-1,1’-biphenyl.

Substitution: 2-Hydroxy-4,5-dinitro-1,1’-biphenyl (after demethylation).

Scientific Research Applications

2-Methoxy-4,5-dinitro-1,1’-biphenyl is used in various scientific research applications, including:

Chemistry: As a precursor in the synthesis of more complex organic molecules and in studies of aromatic substitution reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4,5-dinitro-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways, potentially leading to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

- 2,2’-Dinitro-4,4’-dimethoxy-1,1’-biphenyl

- 2,4-Dinitroanisole

- 2,2’-Dinitro-1,1’-biphenyl

Comparison: 2-Methoxy-4,5-dinitro-1,1’-biphenyl is unique due to the specific positions of its methoxy and nitro groups, which influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.